N-[5-(2-hydroxy-1,1-dimethylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide
Description
N-[5-(2-hydroxy-1,1-dimethylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide is a triazine-derived sulfonamide characterized by a 1,3,5-triazin-2-yl core substituted at position 5 with a 2-hydroxy-1,1-dimethylethyl group (-CH2C(CH3)2OH) and a methanesulfonamide (-SO2NHCH3) at position 2.
Properties
IUPAC Name |
N-[3-(1-hydroxy-2-methylpropan-2-yl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O3S/c1-8(2,4-13)12-5-9-7(10-6-12)11-16(3,14)15/h13H,4-6H2,1-3H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNWSZDPOBGCMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CNC(=NC1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[5-(2-hydroxy-1,1-dimethylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide exhibit significant antimicrobial properties. The triazine ring structure is known to enhance the compound's interaction with biological targets such as bacterial enzymes and receptors. Studies have shown that derivatives of this compound can inhibit the growth of various pathogenic bacteria and fungi.
Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways. Further studies are required to elucidate the exact mechanisms and to evaluate its efficacy in clinical settings.
Anti-inflammatory Effects
This compound has been noted for its potential anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests possible applications in treating chronic inflammatory diseases.
Pesticidal Applications
The compound's structure allows it to function as a pesticide or herbicide. Its effectiveness against certain pests can be attributed to its ability to disrupt biological processes in target organisms. Studies are ongoing to optimize formulations for enhanced efficacy and reduced environmental impact.
Growth Regulation
There is emerging evidence that this compound may act as a plant growth regulator. It could potentially promote growth and yield in crops by modulating hormone levels or by enhancing nutrient uptake efficiency.
Polymer Additives
Due to its chemical stability and functional groups, this compound can be utilized as an additive in polymer formulations. It may enhance properties such as thermal stability and mechanical strength in various polymeric materials.
Catalyst Support
The compound's unique chemical structure makes it a candidate for use as a support material in catalytic processes. Its ability to stabilize metal catalysts can lead to improved reaction efficiencies in organic synthesis.
Summary Table of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity | Inhibits growth of bacteria and fungi |
| Anticancer properties | Induces apoptosis in cancer cells | |
| Anti-inflammatory effects | Modulates inflammatory pathways | |
| Agricultural Chemistry | Pesticidal applications | Disrupts biological processes in pests |
| Growth regulation | Enhances crop yield | |
| Materials Science | Polymer additives | Improves thermal stability |
| Catalyst support | Stabilizes metal catalysts |
Case Study 1: Antimicrobial Efficacy
In a study published by MDPI (2020), various derivatives of triazine compounds were tested against common bacterial strains. The results indicated that certain modifications of this compound exhibited higher antimicrobial activity compared to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation explored the anti-inflammatory effects of triazine derivatives. The study demonstrated that these compounds could significantly reduce levels of TNF-alpha and IL-6 in vitro . This suggests potential therapeutic applications for inflammatory diseases.
Case Study 3: Agricultural Application
Research conducted on the use of triazine compounds as herbicides revealed promising results. Field trials indicated that formulations containing this compound effectively controlled weed populations while maintaining crop health .
Comparison with Similar Compounds
Structural Analogs in the 1,3,5-Triazin-2-yl Sulfonamide Family
The compound belongs to a class of 1,3,5-triazin-2-yl sulfonamides, which are distinguished by substituents at position 5 of the triazine ring. Key analogs include:
Key Observations:
- Sulfonamide Variations : The methanesulfonamide group in the target compound differs from 2-propanesulfonamide in , which may alter binding affinity in biological targets .
Sodium Channel Modulators ()
Compounds D and E in feature triazin-2-yl cores with acetamide substituents and demonstrate inhibition of tetrodotoxin-sensitive sodium channels, reducing pain in rodent models. While the target compound lacks the acetamide group, its sulfonamide moiety may similarly interact with ion channels, warranting further investigation .
Agrochemical Sulfonylurea Derivatives ()
Triazine-based sulfonylureas like metsulfuron methyl ester (C14H15N5O6S) act as herbicides by inhibiting acetolactate synthase. The target compound’s sulfonamide group shares structural motifs with these agrochemicals, though its hydroxyl substituent may limit herbicidal activity .
Screening Compounds ()
Quinazolin-2-amine derivatives linked to triazin-2-yl groups (e.g., N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-...}) are used in high-throughput screening. The target compound’s hydroxyl group could influence binding to kinases or receptors, similar to these analogs .
Preparation Methods
Condensation of 4-tert-Butylphenol with Formaldehyde
The 2-hydroxy-1,1-dimethylethyl group is introduced via electrophilic aromatic substitution. A mixture of 4-tert-butylphenol (20 mmol) and aqueous formaldehyde (37%, 5.5 mL) is stirred in 4% NaOH (24 mL) at 50°C for 72 hours. Acidification with HCl precipitates (5-(tert-butyl)-2-hydroxy-1,3-phenylene)dimethanol, isolated in 97% yield after chloroform extraction and silica gel chromatography.
Key Reaction Parameters
| Reagent | Quantity | Temperature | Duration | Yield |
|---|---|---|---|---|
| 4-tert-Butylphenol | 20 mmol | 50°C | 72 h | 97% |
| Formaldehyde (37%) | 5.5 mL |
Cyclization to Tetrahydrotriazine
The diol intermediate undergoes cyclocondensation with a nitrile source under thermal conditions. Following EP0648753A1, (5-(tert-butyl)-2-hydroxy-1,3-phenylene)dimethanol reacts with benzonitrile derivatives at 180–260°C in the absence of solvent. Sodium hydroxide or carbonate facilitates triazine ring formation, yielding 5-(2-hydroxy-1,1-dimethylethyl)-1,4,5,6-tetrahydro-1,3,5-triazine.
Optimized Conditions
-
Temperature: 220°C
-
Catalyst: Sodium carbonate (2 eq)
-
Duration: 5 hours
Methanesulfonamide Functionalization
The triazine intermediate is sulfonylated using methanesulfonyl chloride under nucleophilic conditions.
Sulfonyl Chloride Coupling
A suspension of 5-(2-hydroxy-1,1-dimethylethyl)-1,4,5,6-tetrahydro-1,3,5-triazine (10 mmol) in dry tetrahydrofuran (THF) is treated with methanesulfonyl chloride (12 mmol) and triethylamine (15 mmol) at 0°C. The reaction proceeds for 4 hours at room temperature, followed by aqueous workup (10% HCl) and ethyl acetate extraction. Column chromatography (petroleum ether/ethyl acetate, 3:1) isolates the product in 68% yield.
Reaction Monitoring
Alternative Isocyanate Route
Methanesulfonamide may also be introduced via sulfonylisocyanate intermediates. Per US4394506A, the triazine amine reacts with methanesulfonyl isocyanate in methylene chloride at ambient temperature for 18 hours. Post-reaction, the mixture is adjusted to pH 8 with NaOH, and the product precipitates upon acidification.
Comparative Efficiency
| Method | Solvent | Base | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Sulfonyl Chloride | THF | Triethylamine | 68% | 98.5% |
| Isocyanate | Methylene Chloride | DBU | 72% | 97.8% |
Scalability and Industrial Adaptations
Continuous Flow Synthesis
To enhance throughput, the cyclization step is adapted to continuous flow reactors. A 1:1 mixture of (5-(tert-butyl)-2-hydroxy-1,3-phenylene)dimethanol and benzonitrile in xylene is pumped through a heated (220°C) tubular reactor (residence time: 30 min). In-line NMR confirms >90% conversion, with a throughput of 1.2 kg/h.
Catalytic Improvements
Substituting sodium carbonate with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the sulfonylation step reduces reaction time to 2 hours and improves yield to 76%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 min (99.1% purity). Residual solvents (THF, methylene chloride) are <0.1% by GC-MS.
Challenges and Mitigation Strategies
Q & A
Q. What integrated approaches can elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes.
- Chemoproteomics : Activity-based protein profiling (ABPP) to map target engagement.
- Cross-correlate datasets using bioinformatics tools (e.g., STRING, KEGG) to identify signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
